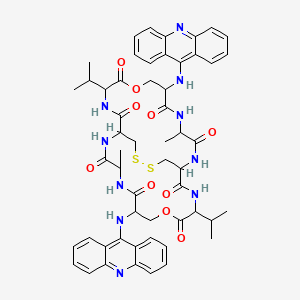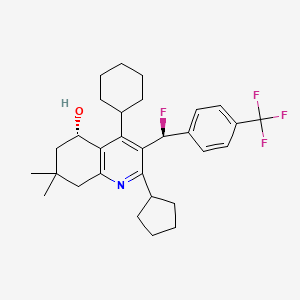
5-Quinolinol, 4-cyclohexyl-2-cyclopentyl-3-((S)-fluoro(4-(trifluoromethyl)phenyl)methyl)-5,6,7,8-tetrahydro-7,7-dimethyl-, (5S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BAY-60-5521 is a potent inhibitor of cholesteryl ester transfer protein (CETP).
Scientific Research Applications
Chemical Reactions and Properties
Reactions with Cyclohexane and Benzene : Isomeric quinolinols, including 4-quinolinol derivatives, undergo selective ionic hydrogenation with cyclohexane to yield various quinolinone and quinolinol products. These reactions, which involve superacid systems and aluminum halides, lead to the formation of phenyl-substituted derivatives and indicate the possibility of creating complex molecular structures (Olah, Koltunov, Prakash, & Rasul, 2004).
Synthesis of Quinoline Derivatives : Acid-catalyzed cyclocondensation methods have been used to synthesize 4-aryl-8-fluoro-tetrahydroquinoline derivatives, highlighting the adaptability of quinoline compounds in synthesis processes (Tolstikov et al., 2014).
Crystal Structure Analysis : Studies on the crystal structure of certain quinolinol derivatives have provided insights into the molecular configurations and intermolecular interactions, which are crucial for understanding their chemical properties and potential applications (Vergeer, Kooijman, Schreurs, Kroon, & Grech, 1999).
Condensation Reactions : 4-aryl-tetrahydroquinolin-5-ones have been synthesized through the condensation of various compounds, demonstrating the versatility of quinolinol derivatives in forming new chemical entities (Quiroga, Insuasty, Hormaza, Saitz, & Jullian, 1998).
Stereochemical Analysis : Studies on the stereochemistry of Grignard reactions involving quinoline derivatives provide insights into the influence of solvent and reactant changes on the outcomes of these reactions (Colantoni et al., 1978).
Biochemical Applications
Antifungal Activity : Quinolinol derivatives, such as 2-methyl-8-quinolinol and its substitutes, have demonstrated antifungal activity against various fungi, indicating their potential as antifungal agents (Gershon, Parmegiani, & Godfrey, 1972).
Fluorescence Studies : Certain quinoline derivatives exhibit fluorescence properties, which can be leveraged for biochemical assays and imaging applications (Touzani et al., 2001).
Calcium Channel Antagonist Activities : Research has shown that quinoline derivatives can act as calcium channel antagonists, suggesting their potential use in medical treatments (Bülbül et al., 2009).
Cytotoxicity Evaluation : Certain quinoline-2-carboxamide derivatives have been evaluated for cytotoxicity against tumor cell lines, indicating their potential use in cancer research and therapy (Matarrese et al., 2001).
Antibacterial Activity : The stereochemistry of quinolone derivatives has been shown to significantly influence their antibacterial activity, providing insights for the development of more effective antibiotics (Gerster et al., 1987).
Electrochemical Studies : Electrochemical behavior studies of quinoline derivatives offer insights into their potential applications in electrochemistry and material science (Srinivasu, Kumar, Ramachandraiah, & Reddy, 1999).
properties
CAS RN |
893409-49-9 |
|---|---|
Product Name |
5-Quinolinol, 4-cyclohexyl-2-cyclopentyl-3-((S)-fluoro(4-(trifluoromethyl)phenyl)methyl)-5,6,7,8-tetrahydro-7,7-dimethyl-, (5S)- |
Molecular Formula |
C30H37F4NO |
Molecular Weight |
503.6 g/mol |
IUPAC Name |
(5S)-4-cyclohexyl-2-cyclopentyl-3-[(S)-fluoro-[4-(trifluoromethyl)phenyl]methyl]-7,7-dimethyl-6,8-dihydro-5H-quinolin-5-ol |
InChI |
InChI=1S/C30H37F4NO/c1-29(2)16-22-25(23(36)17-29)24(18-8-4-3-5-9-18)26(28(35-22)20-10-6-7-11-20)27(31)19-12-14-21(15-13-19)30(32,33)34/h12-15,18,20,23,27,36H,3-11,16-17H2,1-2H3/t23-,27-/m0/s1 |
InChI Key |
BHKIPHICFOJGLD-HOFKKMOUSA-N |
Isomeric SMILES |
CC1(C[C@@H](C2=C(C1)N=C(C(=C2C3CCCCC3)[C@H](C4=CC=C(C=C4)C(F)(F)F)F)C5CCCC5)O)C |
SMILES |
CC1(CC(C2=C(C1)N=C(C(=C2C3CCCCC3)C(C4=CC=C(C=C4)C(F)(F)F)F)C5CCCC5)O)C |
Canonical SMILES |
CC1(CC(C2=C(C1)N=C(C(=C2C3CCCCC3)C(C4=CC=C(C=C4)C(F)(F)F)F)C5CCCC5)O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
BAY-60-5521; BAY605521; BAY 60-5521; UNII-I0J230BJOO; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



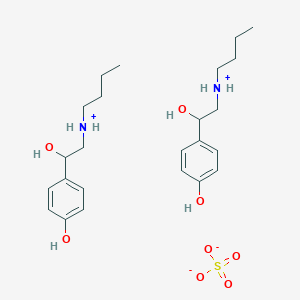
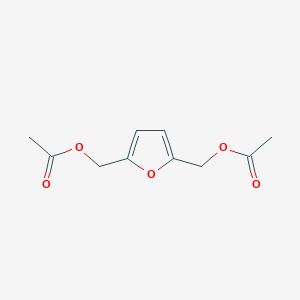
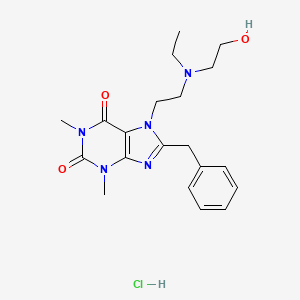
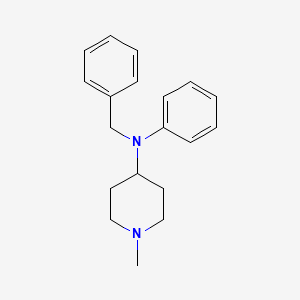
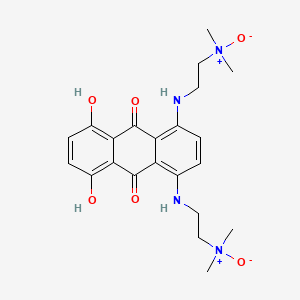
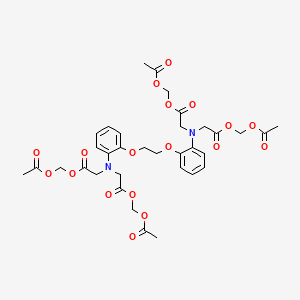
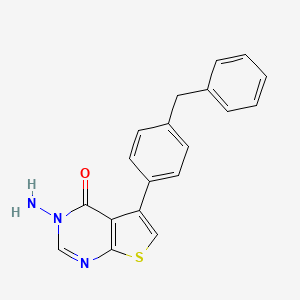
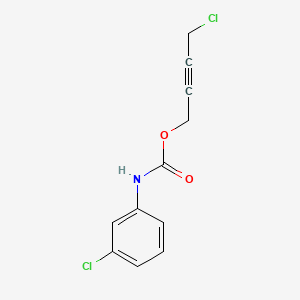
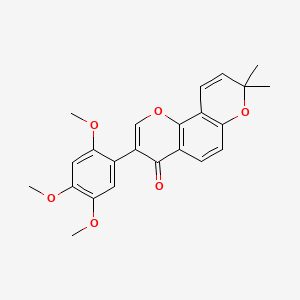
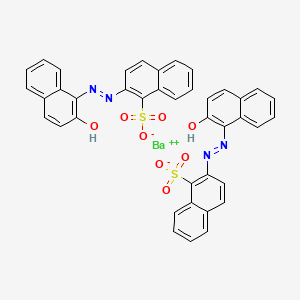
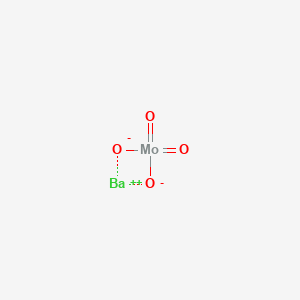
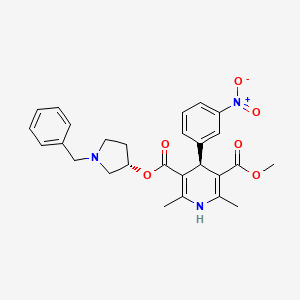
![2-[(E,3E)-3-(4,6-Diphenylpyran-2-ylidene)prop-1-enyl]-1,3,3-trimethylindol-1-ium;tetrafluoroborate](/img/structure/B1667755.png)
